4-Amino-N-(2,2-difluoroethyl)-3-(trifluoromethyl)benzamide
Description
4-Amino-N-(2,2-difluoroethyl)-3-(trifluoromethyl)benzamide is a fluorinated benzamide derivative characterized by three key structural features:
- 3-Trifluoromethyl (-CF₃) substituent: Imparts metabolic stability and lipophilicity, critical for membrane permeability .
For instance, fluorine substituents are widely leveraged to optimize absorption, distribution, and resistance to oxidative metabolism .
Properties
IUPAC Name |
4-amino-N-(2,2-difluoroethyl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F5N2O/c11-8(12)4-17-9(18)5-1-2-7(16)6(3-5)10(13,14)15/h1-3,8H,4,16H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLONRKNMKDNPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCC(F)F)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F5N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(2,2-difluoroethyl)-3-(trifluoromethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Amidation: The formation of the benzamide structure through the reaction of the amino group with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(2,2-difluoroethyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Pharmacological Potential
Research indicates that compounds similar to 4-Amino-N-(2,2-difluoroethyl)-3-(trifluoromethyl)benzamide exhibit various biological activities, making them candidates for drug development. Notably, studies have shown that such compounds can act as agonists for specific receptors, such as GPR52, which is implicated in neuropsychiatric disorders .
- Case Study: GPR52 Agonists
Anticancer Activity
Fluorinated benzamides have also been studied for their anticancer properties. The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of these compounds, potentially leading to improved therapeutic profiles against various cancer types.
Material Science Applications
The unique properties of this compound make it suitable for applications in material science. Its fluorinated structure contributes to enhanced thermal stability and chemical resistance, making it an attractive candidate for developing advanced materials.
Potential Uses:
- Coatings: The compound can be used in formulating coatings that require high resistance to solvents and chemicals.
- Polymers: Incorporating this compound into polymer matrices may improve the mechanical properties and durability of the materials.
Mechanism of Action
The mechanism of action of 4-Amino-N-(2,2-difluoroethyl)-3-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable candidate for drug development.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 4-Amino-N-(2,2-difluoroethyl)-3-(trifluoromethyl)benzamide, we compare it with structurally analogous benzamides from the evidence, focusing on substituent effects, fluorine content, and applications.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Fluorine Substituent Impact :
- The trifluoromethyl (-CF₃) group in the target compound and flutolanil enhances hydrophobicity and metabolic stability, a common strategy in agrochemical design to prolong activity .
- Difluoroethyl vs. Difluorophenyl : The target compound’s N-(2,2-difluoroethyl) group introduces conformational rigidity compared to the 2,4-difluorophenyl moiety in herbicides, which may alter binding kinetics .
Positional Effects of Substituents: The 4-amino group in the target compound distinguishes it from non-amino-substituted analogs like diflubenzuron.
Biological Activity Trends: Compounds with ortho-fluoro substituents (e.g., 2,6-difluoro in diflubenzuron) often exhibit enhanced pesticidal activity due to improved steric and electronic compatibility with target sites .
Biological Activity
4-Amino-N-(2,2-difluoroethyl)-3-(trifluoromethyl)benzamide is a synthetic compound characterized by its unique molecular structure, which includes an amino group and multiple fluorine substitutions. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer research and as a therapeutic agent.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 268.18 g/mol. The significant fluorination imparts unique chemical properties that may enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉F₅N₂O |
| Molecular Weight | 268.18 g/mol |
| CAS Number | 1552507-75-1 |
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Inhibition of Histone Deacetylases (HDACs) : Compounds like this compound may act as HDAC inhibitors, which are critical in regulating gene expression and have implications in cancer therapy.
- Antiproliferative Activity : In vitro studies suggest that structurally related compounds can inhibit tumor cell growth, indicating potential anticancer properties.
In Vitro Studies
In vitro assays have been conducted to evaluate the antiproliferative effects of this compound on various cancer cell lines. These studies typically measure the half-maximal inhibitory concentration (IC50) to determine potency.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | 1.30 | Induction of apoptosis and G2/M arrest |
| MCF-7 | TBD | TBD |
Case Studies
- Case Study on HDAC Inhibition :
- Antitumor Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
